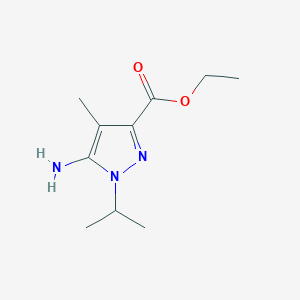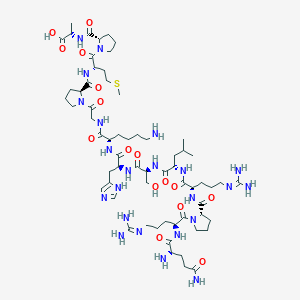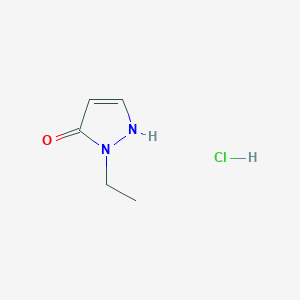
1-(2,4-Dichlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(2,4-Dichlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline involves several steps. One common method includes the chlorination of 2,4-dichlorotoluene using azodiisobutyronitrile as a catalyst. The resulting crude product of 2,4-dichlorotrichlorotoluene undergoes hydrolysis, followed by reduced pressure rectification to obtain the target product, 2,4-dichlorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline ring with two benzoyl groups attached. The chlorine atoms in the benzoyl groups contribute to its overall properties and reactivity .
Aplicaciones Científicas De Investigación
Intermediate in Organic Synthesis
The compound is used as an intermediate in the synthesis of other complex organic compounds. It’s particularly useful in the synthesis of 2,4-Dichlorobenzoyl chloride .
2. Crosslinking Agent in Silicone Rubber Manufacturing Di(2,4-dichlorobenzoyl) peroxide (DCBP), a related compound, is commonly used in silicone rubber manufacturing as a crosslinking agent . Given the structural similarity, it’s possible that (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone could have similar applications.
Vulcanizing Agent in Rubber Manufacturing
In addition to being a crosslinking agent, DCBP is also used as a vulcanizing agent in the rubber industry . This suggests potential for (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone in similar roles.
Polymerization Initiator
DCBP is used as a polymerization initiator . This means it helps start the chemical reaction that leads to the formation of polymers. Given the structural similarities, (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone could potentially be used in a similar way.
Study of Thermal Decomposition Characteristics
The compound can be used in the study of thermal decomposition characteristics. For example, DCBP has been investigated through differential scanning calorimetry and thermal activity monitor III, which yielded thermokinetic data to delve into the pure decomposition characteristics of DCBP undergoing chemical reactions .
Safety Parameter Determination
The compound can be used to determine thermal safety parameters through simulation using a best-fit approach based on an appropriately chosen kinetic model and thermal safety software .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-11-6-7-12-4-2-3-5-16(12)20(11)17(21)14-9-8-13(18)10-15(14)19/h2-5,8-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCKTYKFNPGDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)

![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)





![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)
![5-Benzyl-3-hydroxy-1,1-dioxo-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione](/img/structure/B3007600.png)

![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)